molecular formula C7H13ClN2S2 B1382065 2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride CAS No. 1824268-57-6

2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride

Cat. No.: B1382065
CAS No.: 1824268-57-6
M. Wt: 224.8 g/mol
InChI Key: GAQZKSWIRAJDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride (2-Azetidin-3-ylmethylthio-4,5-dihydrothiazole HCl) is an organic compound that has been studied for its potential applications in pharmaceuticals and biochemistry. It is a derivative of thiazole, which is a heterocyclic ring containing sulfur, nitrogen, and carbon atoms. This molecule has been shown to possess a variety of properties, such as anti-inflammatory, anti-bacterial, and anti-fungal activities. Furthermore, it has been found to have antioxidant and free radical scavenging properties, as well as anticoagulant and anti-platelet effects. This molecule has been studied for its potential therapeutic applications, as well as its use as a biomarker or drug target.

Scientific Research Applications

Synthesis and Biological Activity of Azolylthioacetic Acids

Azolylthioacetic acids, including thiazoles and their derivatives, exhibit diverse biological effects. These compounds are characterized by antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activity. Their synthesis primarily involves reactions of azoles containing the thiol group with haloacetic acids and derivatives, among other methods. This breadth of biological activity suggests that similar compounds, such as the one of interest, may hold promise for various therapeutic applications (Chornous et al., 2016).

Reactivity and Pharmacological Activity of 1,2,4-Triazole-3-thione Derivatives

1,2,4-Triazole-3-thione derivatives have shown significant antioxidant and antiradical activities, indicating a positive impact on the overall condition and biochemical processes in patients exposed to high doses of radiation. These compounds, including their synthesized variants such as 3-thio-1,2,4-triazoles, have been compared with biogenic amino acids like cysteine, highlighting their potential in pharmacological applications (Kaplaushenko, 2019).

Synthetic Routes and Biological Importance of Thiazole Derivatives

Thiazole derivatives, including those with thio and amino groups, play a significant role in medicine and pharmacy due to their wide application in creating efficient synthetic drugs. These compounds are utilized in various fields, including pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural areas. Their low toxicity and diverse biological properties make them candidates for further exploration in drug development (Parchenko, 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and how it’s used. Some general safety measures for handling chemical compounds include avoiding skin contact and inhalation, and using appropriate personal protective equipment .

Properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S2.ClH/c1-2-10-7(9-1)11-5-6-3-8-4-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQZKSWIRAJDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride
Reactant of Route 2
2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride
Reactant of Route 3
2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride
Reactant of Route 4
2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride
Reactant of Route 5
2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride
Reactant of Route 6
2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride

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